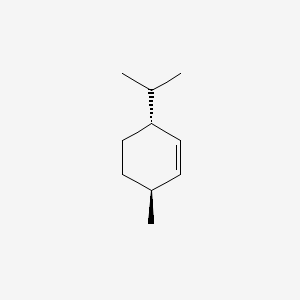
Sulphur Brown 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphur Brown 1 is a type of sulfur dye, which is a class of dyes known for their complex heterocyclic structures. These dyes are formed by melting or boiling organic compounds containing amino or nitro groups with sodium polysulfide and sulfur. This compound is widely used in the textile industry for dyeing cellulosic fibers, providing a range of brown shades .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulphur Brown 1 is typically synthesized by heating organic materials, such as lignin sulfonates, with sulfur and sodium sulfide. The process involves two main methods:
Baking Method: Organic material is baked with sulfur, with or without sodium sulfide.
Boiling Method: Organic intermediates are boiled with sodium polysulfides in aqueous or alcoholic solvents under reflux conditions.
Industrial Production Methods: The industrial production of this compound involves the use of lignin sulfonates, which are by-products of the sulfite bleaching process in paper manufacturing. These lignin sulfonates are treated with sulfur and sodium sulfide to produce the dye .
Chemical Reactions Analysis
Types of Reactions: Sulphur Brown 1 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, air.
Reducing Agents: Sodium sulfide, aqueous solutions.
Major Products Formed:
Oxidation Products: The original water-insoluble dye.
Reduction Products: Water-soluble leuco form of the dye.
Scientific Research Applications
Sulphur Brown 1 has several applications in scientific research and industry:
Textile Industry: Used for dyeing cellulosic fibers, providing a range of brown shades with good color fastness.
Chemistry: Utilized in studies involving sulfur-containing compounds and their reactions.
Biology and Medicine: Research on sulfur-containing compounds often includes studies on their biological activities and potential medicinal applications.
Mechanism of Action
The mechanism of action of Sulphur Brown 1 involves its conversion between water-soluble and water-insoluble forms. The dye is absorbed onto the fiber surface in its water-soluble form and then oxidized to its water-insoluble form, providing a durable color . The molecular targets and pathways involved in this process include the interaction of the dye with cellulosic fibers and the chemical reactions that convert the dye between its different forms .
Comparison with Similar Compounds
- Sulphur Black 1
- Sulphur Blue 15
- Sulphur Green 14
Properties
CAS No. |
1326-37-0 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




